molecular formula C8H8N2O6S B2681270 Methyl 4-nitro-2-sulfamoylbenzoate CAS No. 2297-01-0

Methyl 4-nitro-2-sulfamoylbenzoate

Cat. No.: B2681270
CAS No.: 2297-01-0
M. Wt: 260.22
InChI Key: CRMWXYZOQXJLQI-UHFFFAOYSA-N
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Description

Methyl 4-nitro-2-sulfamoylbenzoate is a chemical compound with the molecular formula C8H8N2O6S and a molecular weight of 260.22 g/mol . It is characterized by the presence of a nitro group, a sulfamoyl group, and a benzoate ester. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-nitro-2-sulfamoylbenzoate can be synthesized through several synthetic routes. One common method involves the nitration of methyl 2-sulfamoylbenzoate, followed by esterification. The reaction typically requires a nitrating agent such as nitric acid and a catalyst like sulfuric acid. The esterification step involves the use of methanol and an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitro-2-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-nitro-2-sulfamoylbenzoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl 4-nitro-2-sulfamoylbenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds and interact with nucleophiles. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Properties

IUPAC Name

methyl 4-nitro-2-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6S/c1-16-8(11)6-3-2-5(10(12)13)4-7(6)17(9,14)15/h2-4H,1H3,(H2,9,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMWXYZOQXJLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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